

Detecting the CDK4-R24C Mutation: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: CDK4-R24C

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Comprehensive Methodologies for the Detection of the Oncogenic **CDK4-R24C** Mutation in Patient Samples

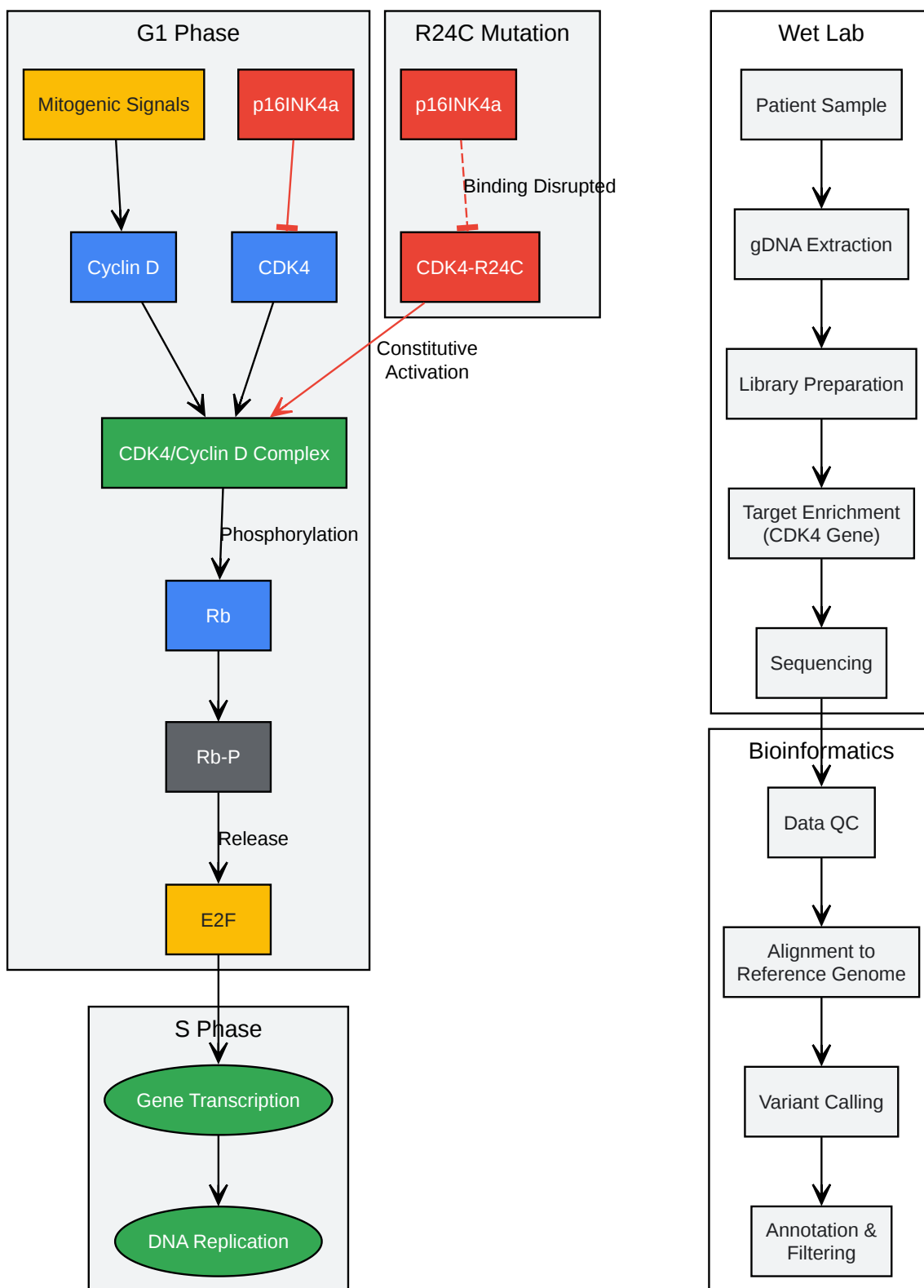
This document provides detailed application notes and experimental protocols for the detection of the Cyclin-Dependent Kinase 4 (CDK4) R24C mutation, a clinically significant gain-of-function mutation implicated in melanoma and other cancers.^{[1][2][3]} These resources are intended for researchers, scientists, and drug development professionals engaged in oncology research and diagnostics.

The **CDK4-R24C** mutation, a single nucleotide polymorphism in exon 2 of the CDK4 gene, leads to the substitution of an arginine for a cysteine at codon 24. This change renders the CDK4 protein resistant to inhibition by p16INK4a, resulting in constitutive kinase activity and uncontrolled cell cycle progression.^[3] Accurate and sensitive detection of this mutation is crucial for patient stratification, targeted therapy development, and clinical research.

This guide outlines four distinct methodologies for the detection of the **CDK4-R24C** mutation: Sanger Sequencing, Allele-Specific PCR (AS-PCR), Next-Generation Sequencing (NGS), and Immunohistochemistry (IHC). Each section includes a detailed protocol, data presentation guidelines, and a visual representation of the workflow.

Signaling Pathway of CDK4

The CDK4 protein is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase. In response to mitogenic signals, CDK4 associates with Cyclin D to form an active complex that phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. The p16INK4a tumor suppressor protein negatively regulates this pathway by binding to CDK4 and preventing its association with Cyclin D. The R24C mutation in CDK4 disrupts the binding of p16INK4a, leading to unchecked CDK4 activity and cellular proliferation.



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References

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